molecular formula C15H12ClFO3 B1439948 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-80-5

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1439948
CAS No.: 1160250-80-5
M. Wt: 294.7 g/mol
InChI Key: CSDQGBGSUYSDBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

  • Dissolve 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid in anhydrous dichloromethane (DCM).
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • Reflux the reaction mixture for several hours until the evolution of gas ceases.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the crude product by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

    Reduction: The compound can be reduced to form 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Hydrolysis: 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

    Reduction: 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to the formation of covalent bonds. This acylation can inhibit enzyme activity or alter the function of biomolecules, thereby affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is unique due to the position of the fluorine atom on the benzyl group, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group on the benzoyl chloride moiety also contributes to its distinct chemical properties .

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-13-7-3-6-12(15(16)18)14(13)20-9-10-4-2-5-11(17)8-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDQGBGSUYSDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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